molecular formula C8H5BrF4 B8086460 1-Bromo-3,5-bis(difluoromethyl)benzene

1-Bromo-3,5-bis(difluoromethyl)benzene

Cat. No.: B8086460
M. Wt: 257.02 g/mol
InChI Key: VRYYCEFBCICHNG-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(difluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4. It is a derivative of benzene, where two hydrogen atoms are replaced by difluoromethyl groups and one hydrogen atom is replaced by a bromine atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-bis(difluoromethyl)benzene can be synthesized through several methods. One common method involves the bromination of 1,3-bis(difluoromethyl)benzene using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media . This reaction selectively introduces a bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

    Oxidation and Reduction Reactions: The difluoromethyl groups can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

    Grignard Reagents: Used for substitution reactions to introduce different functional groups.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield various substituted benzene derivatives, while oxidation reactions can produce difluoromethyl ketones or carboxylic acids.

Scientific Research Applications

1-Bromo-3,5-bis(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(difluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom and difluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    1-Bromo-3,5-difluorobenzene: Lacks the additional difluoromethyl groups, making it less complex.

Uniqueness

1-Bromo-3,5-bis(difluoromethyl)benzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties. These groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

1-bromo-3,5-bis(difluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYYCEFBCICHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)F)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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